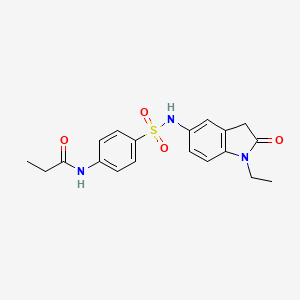

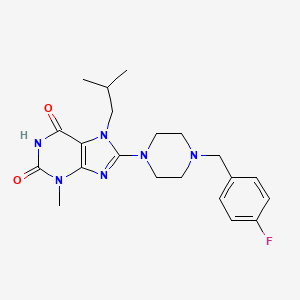

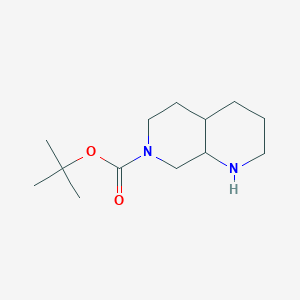

![molecular formula C31H42N4O7 B2955298 Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-L-phenylalanyl-L-leucyl-, phenylmethyl ester CAS No. 200427-89-0](/img/structure/B2955298.png)

Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-L-phenylalanyl-L-leucyl-, phenylmethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-L-phenylalanyl-L-leucyl-, phenylmethyl ester” is a compound with the molecular formula C10H19NO4 . It is also known by other names such as Propan-2-yl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate and Isopropyl (tert-butoxycarbonyl)glycinate .

Molecular Structure Analysis

The compound has a molecular weight of 217.26 g/mol . Its InChIKey, a unique identifier for chemical substances, is UWYAMTCRMBVNOW-UHFFFAOYSA-N . The compound’s structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry as a protecting group for amines.Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 1.6, indicating its relative lipophilicity, which can influence its absorption and distribution within the body . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound’s topological polar surface area, a parameter that can influence its ability to cross cell membranes, is 64.6 Ų .Scientific Research Applications

Environmentally Conscious Peptide Synthesis

The compound is used in environmentally conscious peptide synthesis . The Boc strategy is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group . This method focuses on developing organic solvent-free synthetic methods using water, an environmentally friendly solvent .

Solid-Phase Peptide Synthesis (SPPS)

The compound is used in solid-phase peptide synthesis (SPPS) in water . The technique utilizes Fmoc-amino acids converted to water-dispersible nanoparticles . The reaction time in water is markedly shortened in this method .

Liquid-Phase Peptide Synthesis

The compound is also used in liquid-phase peptide synthesis . This method uses Boc-amino acids based on MW-assisted coupling reaction of nanosized reactants, nanoparticles, and nanomicelles .

Green Sustainable Chemistry

The compound contributes to green sustainable chemistry . The use of this compound reduces the use of organic solvents, which ultimately undergo combustion for disposal .

Pharmaceutical and Biomaterials Industry

Peptides synthesized using this compound are attracting much attention as bio-derived functional substances . The requirement for peptides is expanding in all fields including the pharmaceutical and biomaterials industry .

Nanoparticle and Nanomicelle Synthesis

The compound is used in the synthesis of nanoparticles and nanomicelles . These nanoparticles and nanomicelles are used in various applications, including drug delivery and imaging .

properties

IUPAC Name |

benzyl 2-[[(2S)-4-methyl-2-[[(2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N4O7/c1-21(2)16-24(28(38)32-19-27(37)41-20-23-14-10-7-11-15-23)35-29(39)25(17-22-12-8-6-9-13-22)34-26(36)18-33-30(40)42-31(3,4)5/h6-15,21,24-25H,16-20H2,1-5H3,(H,32,38)(H,33,40)(H,34,36)(H,35,39)/t24-,25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDNFDHXFLQGQN-DQEYMECFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

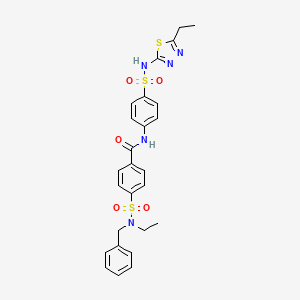

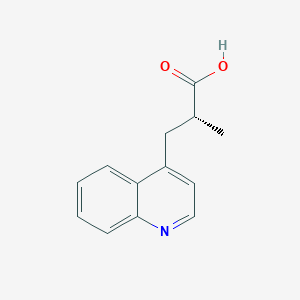

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2955221.png)

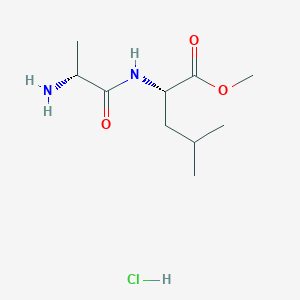

![4H,6H,7H-thieno[3,2-c]pyran-4,6-dione](/img/structure/B2955222.png)

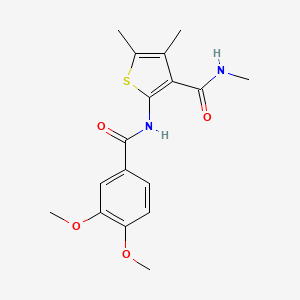

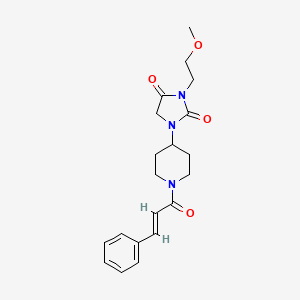

![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2955232.png)